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Compound of Interest

Compound Name: BMS-986115

Cat. No.: B606283

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of BMS-986115, a pan-
Notch inhibitor, with other emerging alternatives targeting the Notch signaling pathway. The
information is based on available preclinical and clinical data to support researchers in their
drug development endeavors.

Executive Summary

BMS-986115 is an orally bioavailable, potent, and selective inhibitor of y-secretase, which
plays a crucial role in the activation of all four Notch receptors.[1][2] Developed by Bristol-
Myers Squibb, it has been investigated in a Phase | clinical trial for advanced solid tumors
(NCT01986218).[3][4] Preclinical studies demonstrated its anti-tumor activity in T-cell acute
lymphoblastic leukemia (T-ALL) and several solid tumor xenograft models.[3] While clinical data
indicates a manageable safety profile and stable disease in some patients, independent
validation of its anti-tumor efficacy and direct comparative studies against other Notch inhibitors
are limited in publicly available literature.[3][5] This guide synthesizes the available data for
BMS-986115 and contrasts it with alternative Notch pathway inhibitors, focusing on their
mechanism of action, preclinical efficacy, and clinical observations.

Data Presentation
Table 1: Preclinical Anti-Tumor Activity of BMS-986115
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Tumor Type Model Efficacy Source
T-cell Acute ) )
_ Effective as a single
Lymphoblastic Xenograft [3]
_ agent
Leukemia (T-ALL)
Anti-tumor activity
Breast Cancer Xenograft (3 models) [3]
observed
Non-Small Cell Lung Anti-tumor activity
Xenograft (1 model) [3]
Cancer (NSCLC) observed
) ) Anti-tumor activity
Pancreatic Carcinoma  Xenograft (1 model) [3]
observed

Table 2: Clinical Profile of BMS-986115 (Phase | Study

NCT01986218)
Parameter Finding Source
) 36 patients with advanced
Population ] [3]
solid tumors
Arm A (daily): 0.3, 0.6, 1.2, 1.5,
Dosing 2 mgArm B (twice weekly): 2, [3]
4,8 mg
Maximum Tolerated Dose 1.5 mg daily (Arm A); Not 3]
(MTD) established for Arm B
Diarrhea (72%),
Common Adverse Events h hosphatemia (64%) 1]
ophosphatemia 0),
(220%) ypophosp
nausea (61%)
o Dose-related increase in
Pharmacokinetics [3]

exposure

) Inhibition of Notch pathway-
Pharmacodynamics [3]
related genes

. i 5 patients achieved stable
Preliminary Efficacy disease for >6 months 1G]
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ble 3: : : h Patl hibi

. Common
Mechanism of Key
Compound . Developer . . Adverse
Action Differentiator
Events
Pan-Notch ]
o ) Diarrhea,
inhibitor (y- Bristol-Myers Oral pan-Notch
BMS-986115 ) S hypophosphatem
secretase Squibb inhibitor )
o ia, nausea[3][5]
inhibitor)
Intravenous pan-
Pan-Notch S
S ) Notch inhibitor, ] )
BMS-906024 inhibitor (y- Bristol-Myers N/A in provided
) structurally
(AL101) secretase Squibb o context
S similar to BMS-
inhibitor)
986115
Novel
mechanism
targeting the
Notch )
Pan-Notch o Elevated liver
o o transcription .
inhibitor (inhibits o function tests,
CB-103 Cellestia Biotech ~ complex, o
CSL-NICD ) anemia, visual
) ) potentially
interaction) o changes[6]
avoiding Gl
toxicities

associated with
GSils.[6][7][8]

Experimental Protocols
BMS-986115 Phase I Clinical Trial (NCT01986218)
Methodology

A multi-arm, open-label, dose-escalation study was conducted to assess the safety, tolerability,
and MTD of BMS-986115 in patients with advanced solid tumors.[3]

o Patient Population: Patients with histologically or cytologically confirmed advanced or

metastatic solid tumors refractory to standard therapies.[4]
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Study Design: Two dosing schedules were evaluated:

o Arm A: Continuous daily oral dosing at 0.3, 0.6, 1.2, 1.5, and 2 mg.[3]

o Arm B: Intermittent twice-weekly oral dosing on consecutive days at 2, 4, and 8 mg.[3]
Primary Objectives: To determine the safety, tolerability, and MTD of BMS-986115.[3]

Secondary Objectives: To assess pharmacokinetics, pharmacodynamics (target inhibition of
Notch pathway genes), and preliminary anti-tumor activity.[3]

Tumor Response Assessment: Evaluated using Response Evaluation Criteria in Solid
Tumors (RECIST) v1.1.[3]

Preclinical Xenograft Studies Methodology (General)

While specific detailed protocols for BMS-986115 preclinical studies are not publicly available,
a general methodology for such studies involves:

Cell Line Selection: Human cancer cell lines with known Notch pathway activation are
chosen.

Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.

Tumor Implantation: Cancer cells are implanted subcutaneously or orthotopically into the

mice.

Treatment Administration: Once tumors reach a specified size, animals are randomized to
receive vehicle control or BMS-986115 at various doses and schedules.

Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors are
excised and may be analyzed for biomarkers of Notch pathway inhibition.

Mandatory Visualization
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Mechanism of Action of Notch Pathway Inhibitors
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Caption: Notch signaling pathway and points of intervention by different classes of inhibitors.
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Phase | Clinical Trial Workflow for BMS-986115
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Caption: Generalized workflow for the Phase | dose-escalation trial of BMS-986115.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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